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Compound of Interest

Compound Name: BS2G Crosslinker disodium

Cat. No.: B15565550 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction to BS2G (Bis[sulfosuccinimidyl]
glutarate)
Bis[sulfosuccinimidyl] glutarate (BS2G) is a homobifunctional, amine-reactive crosslinking

agent widely employed in the study of protein-protein interactions.[1][2] Its key features make it

a versatile tool for capturing both stable and transient protein complexes. BS2G contains two

N-hydroxysulfosuccinimide (sulfo-NHS) esters that react efficiently with primary amines

(present on lysine residues and the N-terminus of proteins) at a pH range of 7-9 to form stable

amide bonds.[3][4]

A significant advantage of BS2G is its water-solubility, which allows for crosslinking reactions to

be performed in aqueous, near-physiological buffers, avoiding the need for organic solvents

that can denature proteins.[4] Furthermore, BS2G is membrane-impermeable, making it an

ideal reagent for specifically studying cell surface protein interactions without affecting

intracellular components.[2][4] The spacer arm of BS2G is 7.7 Å, providing a defined spatial

constraint for identifying closely interacting proteins.[3] For quantitative mass spectrometry

applications, a deuterated (heavy) version, BS2G-d4, is available, which, when used in

combination with the light form (BS2G-d0), allows for the precise identification and

quantification of crosslinked peptides.[4]

Key Properties of BS2G
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Property Value Reference

Alternative Names
Sulfo-DSG,

Bis(sulfosuccinimidyl) glutarate
[3]

Molecular Weight 530.35 Da [3]

Spacer Arm Length 7.7 Å [3]

Reactivity Primary amines (-NH2) [3]

Solubility Water-soluble [4]

Membrane Permeability Impermeable [2]

Cleavability Non-cleavable [4]

Experimental Protocols
I. General BS2G Crosslinking Protocol
This protocol provides a general guideline for crosslinking proteins in solution. Optimal

conditions may vary depending on the specific proteins and their environment.

A. Materials

BS2G (light or heavy)

Protein sample in a suitable buffer (e.g., Phosphate Buffered Saline (PBS), HEPES buffer)

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)

Reaction tubes

B. Reagent Preparation

Equilibrate the BS2G vial to room temperature before opening to prevent moisture

condensation.[3]

Immediately before use, prepare a fresh stock solution of BS2G in a non-amine-containing,

aqueous buffer (e.g., 25 mM Sodium Phosphate, pH 7.4).[3] Do not use buffers containing
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primary amines like Tris, as they will compete with the reaction.

C. Crosslinking Reaction

Add the BS2G stock solution to the protein sample. A common starting point is a 20- to 50-

fold molar excess of crosslinker to protein, with a final BS2G concentration typically ranging

from 0.5 to 5 mM.[3]

Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[3]

Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[3]

Incubate for an additional 15 minutes at room temperature to ensure all unreacted BS2G is

quenched.[3]

D. Sample Analysis

The crosslinked sample is now ready for analysis by SDS-PAGE, Western blotting, or mass

spectrometry.

II. Protocol for SDS-PAGE and Western Blot Analysis of
BS2G-Crosslinked Samples
A. Sample Preparation for SDS-PAGE

After quenching the crosslinking reaction, add an appropriate volume of 2x or 4x Laemmli

sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol) to the

crosslinked protein sample.

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

Allow the samples to cool to room temperature before loading onto the gel.

B. SDS-PAGE

Load the prepared samples, along with a non-crosslinked control and a molecular weight

marker, onto a polyacrylamide gel of an appropriate percentage to resolve the expected

higher molecular weight complexes.
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Run the gel according to standard procedures until the dye front reaches the bottom.

C. Western Blotting

Transfer the separated proteins from the SDS-PAGE gel to a nitrocellulose or PVDF

membrane using a standard wet or semi-dry transfer protocol.

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in

TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

Incubate the membrane with a primary antibody specific to one of the proteins of interest,

diluted in blocking buffer, overnight at 4°C with gentle agitation.

Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) to

remove unbound primary antibody.

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary

antibody, diluted in blocking buffer, for 1 hour at room temperature.

Wash the membrane again as described in step 4.

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an

appropriate imaging system. Crosslinked complexes will appear as higher molecular weight

bands compared to the monomeric protein in the non-crosslinked control lane.

III. Protocol for Mass Spectrometry Analysis of BS2G-
Crosslinked Proteins
A. In-solution or In-gel Digestion

Following the crosslinking reaction and quenching, the protein sample can be processed for

mass spectrometry analysis. This can be done either by in-solution digestion of the entire

crosslinked mixture or by excising the crosslinked bands from an SDS-PAGE gel for in-gel

digestion.

Reduce the protein disulfide bonds with DTT and alkylate the resulting free thiols with

iodoacetamide.
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Digest the proteins with a protease, typically trypsin, overnight at 37°C.

B. Enrichment of Crosslinked Peptides (Optional)

To increase the identification rate of crosslinked peptides, which are often in low abundance,

an enrichment step such as size exclusion chromatography (SEC) or strong cation exchange

(SCX) chromatography can be performed.

C. LC-MS/MS Analysis

Analyze the digested peptide mixture by liquid chromatography-tandem mass spectrometry

(LC-MS/MS).[5]

Use a high-resolution mass spectrometer to accurately measure the masses of the precursor

and fragment ions.[5]

D. Data Analysis

Utilize specialized software (e.g., pLink, xQuest, StavroX) to identify the crosslinked peptides

from the complex MS/MS data.[5]

The software will search the data for pairs of peptides that are linked by the BS2G

crosslinker, taking into account the mass modification introduced by the crosslinker.

For quantitative studies using BS2G-d0/d4, the software will identify peptide pairs with a

characteristic mass difference of 4 Da.[4]

Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for BS2G

crosslinking experiments. These values should be considered as starting points and may

require optimization for specific applications.

Table 1: Recommended BS2G Concentration Ranges
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Application
Protein
Concentration

Molar Excess
of BS2G

Final BS2G
Concentration

Reference

In vitro

crosslinking of

purified proteins

> 5 mg/mL 10-fold 0.25 - 5 mM [3]

In vitro

crosslinking of

purified proteins

< 5 mg/mL 20- to 50-fold 0.25 - 5 mM [3]

Crosslinking in

cell lysates
Variable

Titration

recommended
0.1 - 2 mM [6]

Table 2: Recommended Reaction Times and Temperatures

Temperature Reaction Time Notes Reference

Room Temperature 30 - 60 minutes
Standard condition for

most applications.
[3]

4°C (on ice) 2 hours

Slower reaction rate,

may be preferable for

labile complexes.

[3]

Table 3: Compatible and Incompatible Buffer Components

Buffer Type Examples Compatibility with BS2G

Phosphate Buffers PBS, Sodium Phosphate Compatible

HEPES Buffers HEPES Compatible

Bicarbonate/Carbonate Buffers Sodium Bicarbonate Compatible

Borate Buffers Boric Acid Compatible

Amine-containing Buffers Tris, Glycine
Incompatible (will quench the

reaction)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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and industry.
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